molecular formula C33H30N2 B132306 1,7-Bis(9-acridinyl)heptane CAS No. 141946-28-3

1,7-Bis(9-acridinyl)heptane

Cat. No.: B132306
CAS No.: 141946-28-3
M. Wt: 454.6 g/mol
InChI Key: YDTZWEXADJYOBJ-UHFFFAOYSA-N
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Description

1,7-Bis(9-acridinyl)heptane is an organic compound with the molecular formula C33H30N2. It is characterized by the presence of two acridine groups attached to a heptane chain. This compound is known for its yellow to pale yellow crystalline appearance and has a melting point of 152-154°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Bis(9-acridinyl)heptane can be synthesized through a reaction involving azelaic acid and diphenylamine. The process involves dissolving these reactants in an organic solvent and allowing them to react under the catalysis of an organic acid . The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(9-acridinyl)heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

    Substitution: The acridine groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.

Scientific Research Applications

1,7-Bis(9-acridinyl)heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-Bis(9-acridinyl)heptane involves its ability to bind to DNA. This binding can interfere with DNA replication and transcription processes, making it a potential candidate for anticancer research . The molecular targets include DNA and various enzymes involved in DNA processing pathways.

Comparison with Similar Compounds

Similar Compounds

    1,7-Di(9-acridinyl)heptane: Similar in structure but may have different substituents on the acridine rings.

    9-Acridinyl derivatives: Compounds with acridine groups attached to different carbon chains or functional groups.

Uniqueness

1,7-Bis(9-acridinyl)heptane is unique due to its specific heptane linkage between two acridine groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

9-(7-acridin-9-ylheptyl)acridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N2/c1(2-4-14-24-26-16-6-10-20-30(26)34-31-21-11-7-17-27(24)31)3-5-15-25-28-18-8-12-22-32(28)35-33-23-13-9-19-29(25)33/h6-13,16-23H,1-5,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTZWEXADJYOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCCCCCCC4=C5C=CC=CC5=NC6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570161
Record name 9,9'-(Heptane-1,7-diyl)diacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141946-28-3
Record name 9,9'-(Heptane-1,7-diyl)diacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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